molecular formula C18H18N2OS B2823282 2-([1,1'-biphenyl]-4-yl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 862826-58-2

2-([1,1'-biphenyl]-4-yl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No. B2823282
CAS RN: 862826-58-2
M. Wt: 310.42
InChI Key: FCKHCVPDOSUATA-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, also known as BPIE, is a chemical compound that has been the subject of much scientific research in recent years. This compound has been found to have a variety of potential applications in fields such as medicine, biochemistry, and pharmacology. In

Scientific Research Applications

Metal–Organic Frameworks Construction

  • Complex Formation : This compound can be used in the formation of novel metal–organic frameworks (MOFs) with various structures, such as self-penetrating networks and corrugated 2D networks. These MOFs have potential applications in catalysis, gas storage, and separation processes (Li-Xin Sun et al., 2010).

Antimicrobial and Antifungal Agents

  • Biological Activity : Derivatives of this compound have shown antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (S. D. Sawant et al., 2011).

Synthesis of Dihydropyrimidinone Derivatives

  • Efficient Synthesis Method : The compound has been used to synthesize dihydropyrimidinone derivatives containing imidazole moiety, offering a simple and efficient method for obtaining these compounds, which have various pharmacological properties (M. A. Bhat et al., 2019).

Anti-Cancer Potential

  • Antitumor Activities : Certain derivatives of this compound have been tested for their ability to suppress the growth of various cancer cell lines, showing moderate effectiveness in inhibiting kidney cancer cells, among others (Л. М. Потиха & В. С. Броварец, 2020).

Antioxidant and Cytotoxic Evaluation

  • Biological Screening : Synthesized derivatives of this compound have exhibited potent antioxidative activity and cytotoxic activity against various cancer cell lines, indicating potential for further pharmaceutical development (B. F. Abdel-Wahab et al., 2011).

Green Chemistry Applications

  • Microwave-Assisted Synthesis : This compound can be used in microwave-assisted synthesis methods, contributing to more efficient and environmentally friendly chemical processes (Rajesh H. Vekariya et al., 2017).

properties

IUPAC Name

1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-22-18-19-11-12-20(18)17(21)13-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKHCVPDOSUATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326469
Record name 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816643
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

862826-58-2
Record name 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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